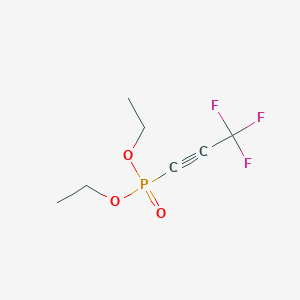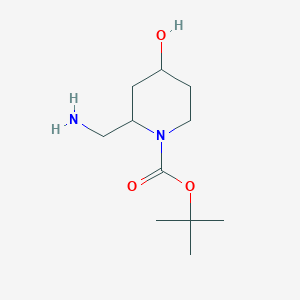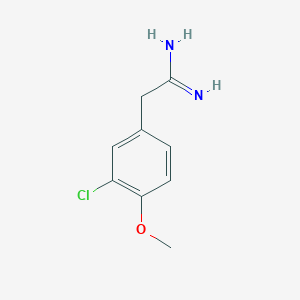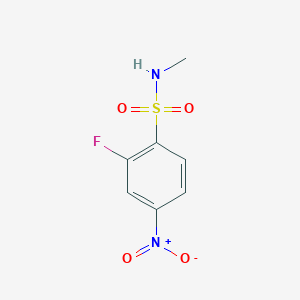![molecular formula C10H16S B13616750 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol CAS No. 61758-22-3](/img/structure/B13616750.png)
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol is a bicyclic compound featuring a thiol group. This compound is derived from the bicyclic structure of myrtenol, a naturally occurring monoterpene. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol typically involves the reaction of myrtenol with thiol-containing reagents. One common method is the thiolation of myrtenol using thiourea and hydrogen peroxide under acidic conditions. This reaction proceeds through the formation of an intermediate sulfenic acid, which subsequently reacts with the thiol group to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers and other derivatives.
Applications De Recherche Scientifique
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in polymer formulations
Mécanisme D'action
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways, such as enzyme activity and signal transduction. The compound’s molecular targets include thiol-containing enzymes and proteins, where it can act as an inhibitor or activator depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myrtenol: A precursor to (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol, featuring a hydroxyl group instead of a thiol group.
Myrtenic Acid: A carboxylic acid derivative of myrtenol.
Myrtenyl Acetate: An ester derivative of myrtenol
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity compared to its hydroxyl and carboxyl counterparts. This reactivity makes it valuable in applications requiring thiol-specific interactions, such as redox biology and thiol-based drug design .
Propriétés
Numéro CAS |
61758-22-3 |
|---|---|
Formule moléculaire |
C10H16S |
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanethiol |
InChI |
InChI=1S/C10H16S/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 |
Clé InChI |
VEISAPSJRVBVNT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=C(C1C2)CS)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)




![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)



![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
